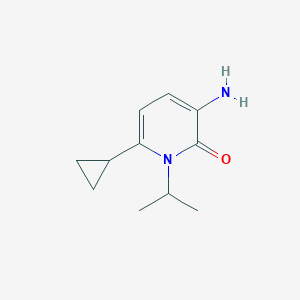
3-Amino-6-cyclopropyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-6-cyclopropyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one is a synthetic organic compound that belongs to the class of dihydropyridines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-cyclopropyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. A common approach might include:
Cyclization: Formation of the dihydropyridine ring through cyclization reactions.
Substitution: Introduction of the amino group and other substituents through substitution reactions.
Purification: Purification of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced derivatives, such as dihydropyridine derivatives.
Substitution: The amino group and other substituents may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydropyridine derivatives.
科学研究应用
3-Amino-6-cyclopropyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-Amino-6-cyclopropyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one would depend on its specific interactions with molecular targets. This could involve:
Binding to Receptors: Interaction with specific receptors or enzymes.
Pathway Modulation: Modulation of biochemical pathways, such as inhibition or activation of certain enzymes.
Cellular Effects: Inducing cellular responses, such as apoptosis or proliferation.
相似化合物的比较
Similar Compounds
Dihydropyridines: Other compounds in the dihydropyridine class, such as nifedipine or amlodipine.
Cyclopropyl Derivatives: Compounds with cyclopropyl groups, which may have similar steric and electronic properties.
Uniqueness
3-Amino-6-cyclopropyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one may be unique in its specific combination of functional groups and structural features, which could confer distinct biological activities or chemical reactivity.
属性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC 名称 |
3-amino-6-cyclopropyl-1-propan-2-ylpyridin-2-one |
InChI |
InChI=1S/C11H16N2O/c1-7(2)13-10(8-3-4-8)6-5-9(12)11(13)14/h5-8H,3-4,12H2,1-2H3 |
InChI 键 |
QIGVBKCJTKBKKO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=CC=C(C1=O)N)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


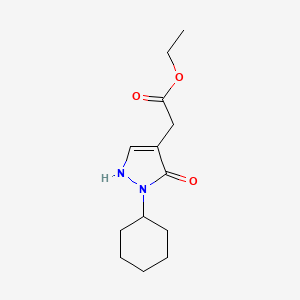

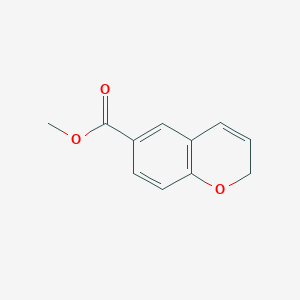
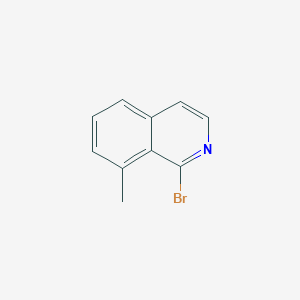
![3-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13207610.png)
![2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13207613.png)
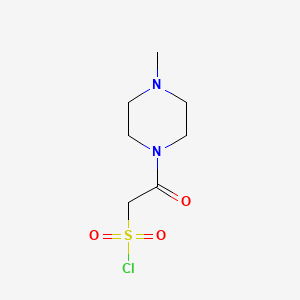
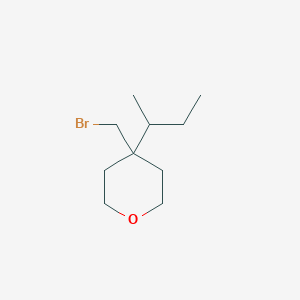
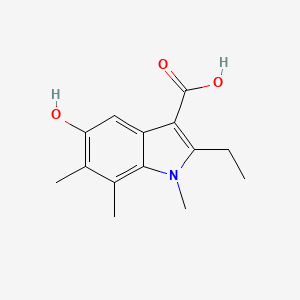
![2-{[(Benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13207643.png)

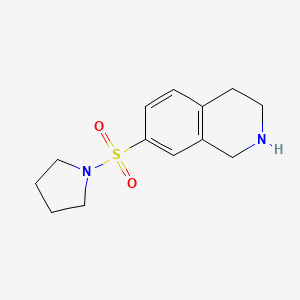
![2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13207673.png)
![methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13207676.png)
